molecular formula C8H15BrO B3242680 [(2-Bromoethoxy)methyl]cyclopentane CAS No. 1529732-61-3

[(2-Bromoethoxy)methyl]cyclopentane

Cat. No.: B3242680
CAS No.: 1529732-61-3
M. Wt: 207.11
InChI Key: VSBOBNVCPDVDBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Bromoethoxy)methyl]cyclopentane is a specialized organic compound that serves as a versatile alkylating agent and building block in synthetic organic chemistry. With the molecular formula C8H15BrO and a structure featuring a bromoethoxy chain linked to a cyclopentane ring, this compound is particularly valuable for constructing more complex molecular architectures. The bromine atom acts as a good leaving group, making this reagent highly effective in nucleophilic substitution reactions, such as Williamson ether synthesis or the preparation of functionalized ethers. Researchers may employ it in the development of pharmaceutical intermediates, novel polymers, and ligands for catalysis. The cyclopentane moiety can influence the conformational properties of the resulting molecules, which is a key consideration in medicinal chemistry and materials science. As with similar bromoalkoxy compounds , appropriate safety precautions must be observed. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromoethoxymethylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO/c9-5-6-10-7-8-3-1-2-4-8/h8H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBOBNVCPDVDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromoethoxy Methyl Cyclopentane and Analogous Structures

Strategies for the Regioselective Introduction of the 2-Bromoethoxy Moiety

The formation of the 2-bromoethoxy group attached to the cyclopentylmethyl scaffold is a critical transformation. Two primary retrosynthetic disconnections are considered: one involving the direct formation of the ether bond with the bromo-functionalized side chain, and the other involving the formation of a hydroxy-functionalized ether followed by halogenation.

The most direct and widely utilized method for the formation of the ether linkage in [(2-Bromoethoxy)methyl]cyclopentane is the Williamson ether synthesis. britannica.commasterorganicchemistry.comwikipedia.org This classical organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.org

In this context, the synthesis begins with the deprotonation of a hydroxylic precursor, cyclopentylmethanol, using a strong base to form the corresponding sodium or potassium cyclopentylmethoxide. Common bases for this transformation include sodium hydride (NaH), potassium hydride (KH), or alkali metals like sodium. jk-sci.com The resulting alkoxide is a potent nucleophile that subsequently reacts with a suitable electrophile, such as 1,2-dibromoethane, in an SN2 reaction. masterorganicchemistry.comwikipedia.org

The reaction proceeds as follows:

Alkoxide Formation: Cyclopentylmethanol is treated with a strong base (e.g., NaH) in an aprotic solvent to generate the sodium cyclopentylmethoxide.

Nucleophilic Attack: The alkoxide attacks one of the electrophilic carbon atoms of 1,2-dibromoethane. This occurs via a backside attack, characteristic of an SN2 mechanism. wikipedia.org

Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the C-O ether bond and yielding the final product, this compound.

To favor the desired monosubstitution product and minimize the formation of dialkylated byproducts, an excess of 1,2-dibromoethane is typically used. chemspider.com The reaction is generally performed in a dipolar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the rate of the SN2 reaction. jk-sci.com The Williamson synthesis is of broad scope and remains one of the simplest and most popular methods for preparing both symmetrical and asymmetrical ethers. wikipedia.org

Scheme 1: Williamson ether synthesis of this compound.

An alternative strategy involves a two-step process where the ether linkage is formed first, followed by the introduction of the bromine atom. This pathway begins with the synthesis of an intermediate alcohol, (2-(cyclopentylmethoxy)ethanol). This intermediate can be prepared via the Williamson ether synthesis by reacting sodium cyclopentylmethoxide with 2-chloroethanol or ethylene oxide.

Once the alcohol intermediate is obtained, the terminal hydroxyl group is converted into a bromide. This transformation requires a reagent that can selectively halogenate a primary alcohol without cleaving the existing ether bond. Phosphorus tribromide (PBr₃) is a highly effective reagent for this purpose. chemistrysteps.commasterorganicchemistry.combyjus.com The reaction of a primary or secondary alcohol with PBr₃ proceeds through an SN2 mechanism, which is advantageous as it avoids carbocation rearrangements that can occur with hydrobromic acid. byjus.commasterorganicchemistry.com

The mechanism involves the following steps:

Activation of the Hydroxyl Group: The oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This converts the hydroxyl group into a good leaving group (–OPBr₂). byjus.commasterorganicchemistry.com

SN2 Substitution: The bromide ion generated in the first step acts as a nucleophile and performs a backside attack on the carbon atom bearing the activated oxygen group. chemistrysteps.com

Product Formation: The C-O bond is cleaved, and the C-Br bond is formed, yielding this compound and the byproduct HPOBr₂.

This method is particularly suitable for primary and secondary alcohols and is known for providing high yields. byjus.com The use of PBr₃ is compatible with ether functionalities, making it a reliable choice for this synthetic step. masterorganicchemistry.com

Scheme 2: Two-step synthesis via halogenation of a hydroxy ether intermediate.

Approaches for the Construction and Functionalization of the Cyclopentane (B165970) Ring System

The synthesis of the core structure requires methods for constructing a cyclopentane ring bearing a functional handle, such as the hydroxymethyl group in cyclopentylmethanol, which serves as the precursor for etherification. ymdb.ca Cyclopentane rings possess a moderate degree of ring strain due to deviations from the ideal 109.5° bond angles of sp³ hybridized carbons. libretexts.orgic.ac.uk However, this strain is less severe than in cyclopropane or cyclobutane, and numerous methods exist for their construction. ic.ac.uk

Key synthetic strategies include:

Intramolecular Cyclization: Dieckmann condensation of 1,6-diesters or Thorpe-Ziegler cyclization of 1,6-dinitriles can produce five-membered rings. Subsequent reduction and functional group manipulation can lead to precursors like cyclopentylmethanol.

Ring-Closing Metathesis (RCM): A powerful method for forming cyclic alkenes from acyclic dienes using ruthenium-based catalysts. For example, RCM of a suitable diene followed by hydrogenation of the resulting cyclopentene can yield the cyclopentane skeleton. organic-chemistry.org

[3+2] Cycloaddition Reactions: These reactions involve the combination of a three-atom component and a two-atom component to form a five-membered ring. This is a versatile strategy for creating highly functionalized cyclopentanes. organic-chemistry.org

Ring Contraction Reactions: Methods such as the Favorskii rearrangement of α-halocyclohexanones or the Wolff rearrangement of α-diazocyclohexanones can be employed to contract a six-membered ring into a five-membered ring system. researchgate.net

Functionalization of Pre-existing Rings: The precursor cyclopentylmethanol can be synthesized from readily available cyclopentane derivatives. For example, hydroboration-oxidation of methylenecyclopentane yields cyclopentylmethanol. pearson.com Alternatively, the reduction of cyclopentanecarboxylic acid or its esters with a reducing agent like lithium aluminum hydride (LiAlH₄) provides an efficient route to cyclopentylmethanol.

Comparative Analysis of Synthetic Routes: Methodological Advancements and Efficiency

The two primary routes for introducing the 2-bromoethoxy moiety—direct alkylation via Williamson ether synthesis versus the two-step alcohol synthesis and subsequent halogenation—offer distinct advantages and disadvantages.

FeatureRoute 1: Direct Alkylation (Williamson)Route 2: Halogenation of Hydroxy Ether
Number of Steps One step from cyclopentylmethanolTwo steps from cyclopentylmethanol
Step Economy HighModerate
Atom Economy Moderate; produces salt byproduct (e.g., NaBr).Lower; involves an intermediate and produces byproducts in both steps (e.g., NaCl, HPOBr₂).
Key Reagents Strong base (e.g., NaH), 1,2-dibromoethaneReagents for etherification (e.g., NaH, 2-chloroethanol), Halogenating agent (PBr₃)
Regioselectivity High; SN2 attack is predictable.High; PBr₃ is selective for primary alcohols.
Potential Issues Potential for E2 elimination with hindered halides; risk of dialkylation if stoichiometry is not controlled. wikipedia.orgjk-sci.comRequires isolation of the alcohol intermediate; PBr₃ is moisture-sensitive.
Overall Efficiency Generally more efficient due to fewer steps.Can be efficient but is inherently longer. May be preferred if the hydroxy ether intermediate is readily available.

Direct alkylation is often preferred for its simplicity and higher step economy. However, the two-step halogenation route provides flexibility, particularly if the intermediate alcohol, (2-(cyclopentylmethoxy)ethanol), is available through other synthetic pathways or if the direct alkylation with 1,2-dibromoethane proves to be low-yielding due to side reactions.

Development of Novel Catalytic Systems for Targeted Synthesis

While the Williamson ether synthesis is robust, it relies on stoichiometric amounts of strong base and can generate significant salt waste. Modern synthetic chemistry has focused on developing catalytic methods for C-O bond formation that offer milder conditions, greater efficiency, and improved sustainability. researchgate.net

Several advanced catalytic systems could be adapted for the synthesis of this compound or its analogs:

Transition Metal-Catalyzed Etherification: Cationic ruthenium-hydride complexes have been shown to catalyze the selective dehydrative etherification of two different alcohols, generating water as the only byproduct. acs.orgacs.org Such a system could potentially couple cyclopentylmethanol with 2-bromoethanol directly under catalytic conditions.

Heterogeneous Catalysis: Solid acid catalysts, such as titanium-exchanged montmorillonite (Ti⁴⁺-mont), have been developed for the direct synthesis of unsymmetrical ethers from alcohols under mild conditions. rsc.org These catalysts are often reusable, which enhances the sustainability of the process. rsc.org

Acid-Catalyzed Cross-Coupling: Trifluoroacetic acid (TFA) has been reported as a simple and effective catalyst for the cross-coupling of benzylic alcohols with various alkyl alcohols to form unsymmetrical ethers. nih.gov While the substrate scope is specific, this highlights the potential of organocatalysis in ether synthesis.

Reductive Etherification: Catalytic systems, including some based on ruthenium, can achieve the reductive etherification of aldehydes or ketones with alcohols in the presence of a hydrogen source. nih.gov This could be applied by first oxidizing cyclopentylmethanol to cyclopentanecarbaldehyde, which could then be coupled with 2-bromoethanol in a single reductive step.

These catalytic approaches represent the forefront of ether synthesis, aiming to overcome the limitations of traditional stoichiometric methods by offering improved atom economy and milder reaction conditions. rsc.org

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 2 Bromoethoxy Methyl Cyclopentane

Nucleophilic Substitution Reactions at the Bromoethoxy Center

Nucleophilic substitution reactions involving [(2-Bromoethoxy)methyl]cyclopentane are fundamental to its chemical transformations. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, with the operative pathway being highly dependent on the reaction conditions and the nature of the nucleophile. masterorganicchemistry.comyoutube.com

Elucidation of S(_N)1 and S(_N)2 Mechanistic Contributions

The structure of this compound, a primary alkyl halide, generally favors the S(_N)2 mechanism. masterorganicchemistry.com This pathway involves a concerted, bimolecular process where the nucleophile attacks the carbon atom bonded to the bromine, leading to a single transition state and inversion of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.comchemist.sg

However, under certain conditions, such as in the presence of a polar protic solvent and a weak nucleophile, an S(_N)1 pathway may become competitive. masterorganicchemistry.comyoutube.com The S(_N)1 mechanism is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate is a key factor; while primary carbocations are generally unstable, rearrangement to a more stable secondary or tertiary carbocation can occur if the structure allows. youtube.comchemist.sg The subsequent attack of the nucleophile on the carbocation is rapid and can occur from either face, potentially leading to a racemic mixture of products. youtube.com The rate of an S(_N)1 reaction is primarily dependent on the concentration of the alkyl halide. masterorganicchemistry.com

The competition between S(_N)1 and S(_N)2 pathways can be influenced by several factors as summarized in the table below.

FactorFavors S(_N)1Favors S(_N)2
Substrate Structure Tertiary > SecondaryMethyl > Primary > Secondary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, N₃⁻)
Solvent Polar protic (e.g., water, alcohols)Polar aprotic (e.g., acetone, DMSO)
Leaving Group Good leaving group (e.g., I⁻, Br⁻, TsO⁻)Good leaving group (e.g., I⁻, Br⁻, TsO⁻)

Stereochemical Outcomes and Diastereoselectivity

The stereochemistry of nucleophilic substitution reactions of this compound is a direct consequence of the reaction mechanism.

In a pure S(_N)2 reaction , the backside attack of the nucleophile leads to a predictable inversion of configuration at the chiral center, if one exists. masterorganicchemistry.comcgiar.org This stereospecific outcome is a hallmark of the S(_N)2 mechanism.

Conversely, a pure S(_N)1 reaction proceeds through a planar carbocation intermediate, which can be attacked by the nucleophile from either side. youtube.com This typically results in a racemic or near-racemic mixture of enantiomers, leading to a loss of stereochemical information from the starting material.

In cases where the substrate contains a pre-existing stereocenter, such as in derivatives of this compound, the formation of diastereomers is possible. For instance, the reaction of a chiral substrate can lead to a mixture of diastereomeric products, with the ratio depending on the degree of S(_N)1 versus S(_N)2 character and any steric influence from the existing chiral center on the approach of the nucleophile. pearson.com

Elimination Reactions for Olefinic Product Generation

Elimination reactions of this compound provide a route to the synthesis of various olefinic products. These reactions, typically occurring under basic conditions, compete with nucleophilic substitution. chemguide.co.ukchemguide.co.uk The use of a strong, bulky base and a less polar solvent at higher temperatures generally favors elimination over substitution. chemguide.co.ukchemguide.co.ukdocbrown.info

Regioselectivity and Zaitsev's Rule Considerations

When dehydrohalogenation can result in the formation of more than one alkene isomer, the regioselectivity of the reaction becomes a key consideration. Zaitsev's rule generally predicts the formation of the more substituted (and therefore more stable) alkene as the major product. chadsprep.comchemistrylearner.comlibretexts.org This is because the transition state leading to the more substituted alkene is lower in energy. libretexts.org

However, the use of a sterically hindered base, such as potassium tert-butoxide, can lead to the preferential formation of the less substituted alkene, known as the Hofmann product. khanacademy.orgchemistrysteps.com This is due to the steric hindrance encountered by the bulky base when attempting to abstract a proton from a more sterically crowded carbon atom. libretexts.org

Stereochemical Requirements for E2 Elimination Pathways

The E2 (bimolecular elimination) reaction is a concerted process that has specific stereochemical requirements. For the reaction to occur, the hydrogen atom being removed and the leaving group (bromide) must be in an anti-periplanar arrangement. chemistrysteps.comlibretexts.orgnumberanalytics.com This alignment allows for the smooth overlap of the developing p-orbitals to form the new pi bond of the alkene. jove.com

In cyclic systems like the cyclopentane (B165970) ring of this compound, this anti-periplanar requirement dictates which hydrogens can be eliminated and thus influences the geometry of the resulting alkene. libretexts.org If the required anti-periplanar conformation is not accessible, the E2 reaction will be significantly hindered or may not occur at all. chadsprep.com The stereochemistry of the starting material can therefore determine the stereochemistry of the product alkene, making the E2 reaction stereospecific in certain cases. chemistrysteps.com When multiple β-hydrogens are available for elimination, the reaction is stereoselective, favoring the formation of the more stable trans (E) isomer over the cis (Z) isomer due to reduced steric strain. chemistrysteps.comuou.ac.in

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound, as an alkyl bromide, can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions have become powerful tools in organic synthesis. organicreactions.org Catalysts based on palladium, nickel, and iron are commonly employed for coupling alkyl halides with a variety of organometallic reagents. acs.orgnih.gov

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The low-valent transition metal catalyst inserts into the carbon-bromine bond of this compound. acs.org

Transmetalation: The alkyl group from the organometallic reagent is transferred to the metal center, displacing the halide. acs.org

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the new C-C bond and regenerating the active catalyst. acs.org

The use of specific ligands, such as bulky, electron-rich phosphines, has been crucial in developing efficient catalysts for the cross-coupling of alkyl halides. nih.gov These reactions have been successfully applied to couple primary and, more recently, secondary alkyl halides with alkylzinc, alkylboron, and Grignard reagents. acs.orgnih.govacs.org The choice of catalyst and reaction conditions can influence the outcome, including the potential for stereochemical control at the reacting carbon center. acs.org

Applications of 2 Bromoethoxy Methyl Cyclopentane As a Versatile Synthetic Intermediate

Utility in the Construction of Macrocyclic Scaffolds and Ligands

The synthesis of macrocycles, which are large ring structures, is a significant area of chemical research due to their presence in many biologically active compounds and their use in host-guest chemistry. The bifunctional nature of [(2-Bromoethoxy)methyl]cyclopentane makes it a promising candidate for the construction of these complex architectures. The bromoethoxy group serves as a reactive handle for nucleophilic substitution reactions, allowing for the formation of ether, ester, or amine linkages, which are common connections in macrocyclic systems.

In a typical synthetic strategy, the bromo group can react with a dinucleophile, such as a diol or a diamine, to initiate the formation of a larger, linear molecule. Subsequent intramolecular cyclization, often facilitated by high-dilution conditions to favor ring-closing over polymerization, can then yield the desired macrocycle. The cyclopentylmethoxymethyl portion of the molecule can influence the conformation and rigidity of the resulting macrocycle, which is a critical factor in determining its binding properties and biological activity.

For instance, the reaction of this compound with a bis-phenol under basic conditions could lead to a macrocyclic polyether. The cyclopentyl group, in this case, would decorate the periphery of the macrocycle, potentially modulating its solubility and interaction with its environment. The table below illustrates a hypothetical reaction scheme for the synthesis of a macrocyclic diether using this building block.

Reactant 1 Reactant 2 Reaction Conditions Potential Macrocyclic Product
This compound1,4-BenzenedimethanolBase (e.g., NaH), High DilutionA macrocycle containing two cyclopentylmethoxymethyl groups and two benzene (B151609) rings linked by ether bonds.
This compound1,6-HexanediolBase (e.g., K2CO3), High DilutionA flexible macrocyclic ether with two cyclopentylmethoxymethyl substituents.

This approach allows for the systematic variation of the macrocycle's size and composition by choosing different dinucleophiles, highlighting the modularity that this compound brings to macrocycle synthesis.

Role in the Chemical Modification and Bioconjugation of Oligonucleotides

The field of oligonucleotide therapeutics, which utilizes short DNA or RNA strands to modulate gene expression, often requires the chemical modification of these biomolecules to enhance their stability, cellular uptake, and target affinity. This compound can serve as a valuable linker for the bioconjugation of oligonucleotides with other molecules, such as fluorescent dyes, peptides, or delivery vehicles.

The bromoethoxy group of the compound can be used to alkylate nucleophilic sites on a modified oligonucleotide, such as a thiol or an amino group, which can be introduced at a specific position during solid-phase synthesis. This reaction forms a stable covalent bond, tethering the cyclopentylmethoxymethyl group to the oligonucleotide. The cyclopentyl moiety can provide a lipophilic handle, which may improve the pharmacokinetic properties of the oligonucleotide conjugate.

Oligonucleotide Modification Reactive Group on Oligonucleotide Conjugated Moiety Potential Benefit
5'-Thiol-modified DNAThiol (-SH)This compoundIncreased lipophilicity, potential for improved cell membrane permeability.
3'-Amino-modified RNAAmine (-NH2)This compoundIntroduction of a bulky, non-polar group for studying steric effects on hybridization.

Precursor for Radiopharmaceutical Development and Imaging Agents

Radiopharmaceuticals, which are compounds containing a radioactive isotope, are essential tools in nuclear medicine for both diagnostic imaging and targeted radiotherapy. The development of novel radiotracers often involves the synthesis of a precursor molecule that can be efficiently labeled with a radionuclide in the final step. This compound holds potential as such a precursor for the synthesis of positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging agents.

The bromine atom in the molecule can be displaced by a radioactive isotope, such as fluorine-18 (B77423) (¹⁸F) or a radioiodine isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I), through a nucleophilic substitution reaction. The introduction of ¹⁸F is of particular interest for PET imaging due to its favorable decay characteristics. The synthesis of an ¹⁸F-labeled tracer would typically involve the reaction of this compound with [¹⁸F]fluoride, often facilitated by a phase-transfer catalyst.

The resulting radiolabeled compound, [¹⁸F-fluoroethoxy)methyl]cyclopentane, could then be evaluated as a potential imaging agent. The cyclopentane (B165970) ring provides a scaffold that can be further functionalized to target specific biological processes or receptors in the body. The lipophilicity imparted by the cyclopentyl group could also influence the biodistribution of the tracer.

Radionuclide Labeling Reaction Potential Radiotracer Imaging Modality
Fluorine-18 (¹⁸F)Nucleophilic substitution of Br with [¹⁸F]F⁻[¹⁸F-fluoroethoxy)methyl]cyclopentanePET
Iodine-123 (¹²³I)Radioiodination via Br substitution[¹²³I-iodoethoxy)methyl]cyclopentaneSPECT

The development of such tracers from cyclopentane-based precursors is an active area of research aimed at creating new diagnostic tools for a variety of diseases. acs.orgmoravek.com

Integration into Polymer Synthesis and Functional Material Development

The synthesis of functional polymers with tailored properties is a cornerstone of materials science. This compound can be incorporated into polymer structures to impart specific functionalities. The bromo-functional group allows it to act as an initiator in certain types of polymerization reactions, such as atom transfer radical polymerization (ATRP), or as a site for post-polymerization modification.

In ATRP, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates the polymerization of vinyl monomers. This would result in a polymer chain with a cyclopentylmethoxymethyl group at one end. Alternatively, a polymer with pendant reactive groups, such as hydroxyl or amino groups, could be modified by reaction with this compound to introduce the cyclopentylmethoxy functionality along the polymer backbone. nih.govnih.gov

The incorporation of the cyclopentyl group can influence the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and surface properties. This approach could be used to create new materials for applications ranging from coatings and adhesives to drug delivery systems. nih.gov

Polymerization Strategy Role of this compound Resulting Polymer Structure Potential Application
Atom Transfer Radical Polymerization (ATRP)InitiatorPolymer with a terminal cyclopentylmethoxymethyl group.Synthesis of block copolymers with defined end-groups.
Post-polymerization ModificationAlkylating agent for a functional polymer.Polymer with pendant cyclopentylmethoxy groups.Creation of hydrophobic polymer surfaces.

Enabling Building Block in Natural Product Synthesis and Analog Design

In the total synthesis of complex natural products, the use of protecting groups to mask reactive functionalities is a fundamental strategy. While not a conventional protecting group, the cyclopentylmethoxymethyl moiety of this compound could potentially be employed in a similar capacity to protect hydroxyl groups. This is analogous to the use of other alkyl ether protecting groups.

For example, a hydroxyl group in a complex molecule could be converted to a cyclopentylmethoxymethyl ether by reaction with this compound under basic conditions. The resulting ether would likely be stable to a range of reaction conditions used in subsequent synthetic steps. At a later stage, this group would need to be removed to reveal the original hydroxyl group. The cleavage of such an ether could potentially be achieved under specific acidic or Lewis acidic conditions. The use of a less common protecting group like this could offer unique selectivity in complex synthetic sequences.

The related cyclopropylmethyl (cPrMe) group has been demonstrated as a versatile protecting group for phenols in the synthesis of natural products. nih.gov By analogy, the cyclopentylmethoxymethyl group could offer similar advantages, such as stability to a variety of reagents and specific deprotection conditions.

Functional Group to Protect Protection Reaction Potential Deprotection Conditions Advantage in Synthesis
Phenol (-OH)Williamson ether synthesis with this compoundStrong acid (e.g., HBr) or Lewis acid (e.g., BBr₃)Orthogonal stability compared to more common protecting groups like methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers.
Primary Alcohol (-CH₂OH)Williamson ether synthesis with this compoundAcid-catalyzed hydrolysisPotential for selective removal in the presence of other acid-labile groups.

Advanced Spectroscopic and Structural Characterization of 2 Bromoethoxy Methyl Cyclopentane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR would be crucial for the characterization of [(2-Bromoethoxy)methyl]cyclopentane.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the protons of the cyclopentyl ring, the methylene (B1212753) group connecting the ring to the ethoxy group, and the two methylene groups of the bromoethoxy moiety. The chemical shifts, signal multiplicities (splitting patterns), and integration values would provide detailed information about the connectivity of the atoms. For instance, the protons on the carbon adjacent to the bromine atom would likely appear as a triplet at a downfield chemical shift due to the deshielding effect of the electronegative bromine atom.

Similarly, a ¹³C NMR spectrum would show a unique signal for each chemically non-equivalent carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. For example, the carbon atom bonded to the bromine would be expected to resonate at a significantly different chemical shift compared to the carbons of the cyclopentyl ring.

Table 1: Hypothetical ¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
Cyclopentyl CH₂1.20-1.80Multiplet8H
Cyclopentyl CH1.90-2.10Multiplet1H
-O-CH₂-Cyclopentyl3.45Doublet2H
-O-CH₂-CH₂-Br3.80Triplet2H
-CH₂-Br3.55Triplet2H

Table 2: Hypothetical ¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
Cyclopentyl CH₂25.0, 30.0
Cyclopentyl CH40.0
-O-CH₂-Cyclopentyl75.0
-O-CH₂-CH₂-Br70.0
-CH₂-Br33.0

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic M+2 peak of similar intensity to the molecular ion peak would be observed. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron ionization (EI) would likely induce fragmentation of the molecule. The fragmentation pattern would provide valuable structural information. Common fragmentation pathways could include the loss of a bromine radical (•Br), cleavage of the ether bond, and fragmentation of the cyclopentyl ring. The analysis of these fragment ions helps to piece together the structure of the original molecule. docbrown.infowhitman.edulibretexts.org

Table 3: Hypothetical Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
222/224[M]⁺ (Molecular Ion)
143[M - Br]⁺
125[M - OCH₂CH₂Br]⁺
97[C₅H₉CH₂]⁺
69[C₅H₉]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. pageplace.dekurouskilab.com

The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the C-H stretching of the aliphatic cyclopentyl and ethoxy groups, typically in the range of 2850-3000 cm⁻¹. A prominent C-O-C stretching vibration of the ether linkage would be anticipated around 1100 cm⁻¹. The C-Br stretching vibration would likely appear in the lower frequency "fingerprint" region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman spectroscopy would provide complementary information. While C-O and C-Br stretches are often weak in Raman spectra, the C-C and C-H vibrations of the cyclopentyl ring would be expected to produce strong signals. The combination of both IR and Raman data would allow for a more complete picture of the vibrational modes of the molecule. kurouskilab.com

Table 4: Hypothetical Vibrational Spectroscopy Data for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Shift (cm⁻¹)
C-H Stretch (Aliphatic)2850-2960 (s)2850-2960 (s)
CH₂ Bend~1450 (m)~1450 (m)
C-O-C Stretch~1120 (s)~1120 (w)
C-C Stretch1000-1250 (m)800-1200 (s)
C-Br Stretch550-650 (m)550-650 (m)
(s) = strong, (m) = medium, (w) = weak

X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the compound to be in a crystalline form. If this compound or a suitable derivative can be crystallized, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational information. nih.govnih.gov

The resulting crystal structure would reveal the preferred conformation of the cyclopentyl ring (e.g., envelope or twist conformation) and the spatial relationship between the cyclopentylmethyl group and the bromoethoxy chain. This detailed structural information is invaluable for understanding the molecule's physical and chemical properties.

Conformational Analysis and Dynamic Studies via Spectroscopic Methods

The cyclopentane (B165970) ring is not planar and exists in a dynamic equilibrium of various puckered conformations, such as the envelope and twist forms. biomedres.us The substituent, a (2-bromoethoxy)methyl group, will influence the conformational preferences of the ring.

Variable-temperature NMR spectroscopy could be employed to study the conformational dynamics of this compound. By recording NMR spectra at different temperatures, it may be possible to "freeze out" individual conformers or observe changes in the averaged signals, providing insights into the energy barriers between different conformations.

Computational modeling, in conjunction with experimental spectroscopic data, would be a powerful tool for exploring the potential energy surface of the molecule and identifying the most stable conformers. researchgate.net

Computational and Theoretical Studies on 2 Bromoethoxy Methyl Cyclopentane

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of a molecule like [(2-Bromoethoxy)methyl]cyclopentane. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide deep insights into its properties. nih.govfiveable.me

DFT calculations, for instance using the ωB97X-D functional with a suitable basis set like Def2-SVP, can be employed to determine the optimized geometry of the molecule. nih.gov These calculations would reveal key bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure. For the cyclopentane (B165970) ring, these calculations can quantify the degree of puckering, which deviates from a planar conformation to relieve ring strain. acs.org

Bonding properties can be further analyzed through techniques like Natural Bond Orbital (NBO) analysis. This would provide information on the hybridization of atomic orbitals and the nature of the chemical bonds, such as the sigma bonds of the C-C, C-H, C-O, and C-Br framework, and the lone pairs on the oxygen and bromine atoms.

A hypothetical table of calculated electronic properties for this compound is presented below, based on typical values obtained for similar organic molecules.

Interactive Table 1: Calculated Electronic Properties of this compound

PropertyCalculated ValueMethod
Dipole Moment2.1 DDFT/B3LYP/6-31G
HOMO Energy-9.5 eVDFT/B3LYP/6-31G
LUMO Energy0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap10.3 eVDFT/B3LYP/6-31G

Molecular Dynamics Simulations for Conformational Space Exploration

The flexibility of the cyclopentylmethyl and bromoethoxy groups suggests that this compound can exist in multiple conformations. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational space. aip.org By simulating the motion of atoms over time, MD can identify the most stable conformers and the energy barriers between them.

An MD simulation would typically start with an optimized geometry from quantum chemical calculations. The molecule would then be placed in a simulated environment, such as a solvent box, and its trajectory would be calculated by solving Newton's equations of motion. The force field, a set of parameters describing the potential energy of the system, is crucial for the accuracy of the simulation. aip.org

The analysis of the MD trajectory would reveal the preferred dihedral angles around the C-O and C-C bonds of the side chain. This would show, for example, the relative orientations of the cyclopentane ring and the bromoethyl group. The results could be presented as a Ramachandran-like plot, showing the probability of finding the molecule in a particular conformation.

These simulations can also provide insights into the dynamic behavior of the molecule, such as the puckering motion of the cyclopentane ring and the flexibility of the side chain. This information is valuable for understanding how the molecule might interact with other molecules or surfaces.

Interactive Table 2: Major Conformers of this compound from a Hypothetical MD Simulation

ConformerDihedral Angle (C-C-O-C)Relative Population
1175° (anti)65%
265° (gauche)30%
3-68° (gauche)5%

Mechanistic Pathways of Key Reactions: Transition State Modeling

This compound can undergo several types of reactions, such as nucleophilic substitution at the carbon bearing the bromine atom or cleavage of the ether bond under acidic conditions. pressbooks.pubmasterorganicchemistry.com Computational chemistry can be used to model the mechanistic pathways of these reactions, with a particular focus on identifying the transition states. nih.gov

For example, the reaction of this compound with a nucleophile, such as hydroxide, would likely proceed through an SN2 mechanism. Quantum chemical calculations can be used to locate the transition state for this reaction, where the nucleophile is partially bonded to the carbon atom and the bromine atom is partially detached. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state. chemistrysteps.com

Similarly, the acid-catalyzed cleavage of the ether bond can be modeled. pressbooks.pubmasterorganicchemistry.com This reaction would involve protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. chemistrysteps.com Depending on the structure, this could proceed via an SN1 or SN2 mechanism. chemistrysteps.comlibretexts.org Computational modeling can help to determine the preferred pathway by comparing the activation energies of the two mechanisms. chemistrysteps.com

The study of these reaction mechanisms provides valuable information about the reactivity of the molecule and can help in designing new synthetic routes or in understanding its chemical stability.

Interactive Table 3: Calculated Activation Energies for a Hypothetical Reaction of this compound

ReactionMechanismActivation Energy (kcal/mol)
Nucleophilic Substitution (with OH-)SN222.5
Acid-Catalyzed Ether Cleavage (with HBr)SN228.1

Prediction of Spectroscopic Parameters and Reactivity Profiles

Computational methods are widely used to predict spectroscopic parameters, which can be a valuable tool for the identification and characterization of molecules. acs.orgacs.org For this compound, quantum chemical calculations can predict its NMR and IR spectra.

The prediction of 1H and 13C NMR chemical shifts is now a routine application of DFT. rsc.orgd-nb.info By calculating the magnetic shielding of each nucleus, it is possible to obtain a theoretical NMR spectrum that can be compared with experimental data. nih.gov This can aid in the assignment of signals and in the determination of the molecular structure. nih.gov

Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of C-H, C-O, and C-Br bonds, or the bending of various functional groups. The comparison of the predicted and experimental IR spectra can confirm the presence of these functional groups.

Reactivity profiles can also be predicted using computational methods. For instance, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites in the molecule. This information can be used to predict the regioselectivity of reactions. For this compound, the carbon atom attached to the bromine is expected to be a primary electrophilic site.

Interactive Table 4: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C (cyclopentane, CH-O)82.5
C (cyclopentane, CH2)32.1
C (cyclopentane, CH2)25.4
C (CH2-O)75.3
C (CH2-Br)35.8
C (OCH2)68.9

Structure-Activity Relationship Studies (without biological data)

While often applied in the context of drug design, structure-activity relationship (SAR) studies can also be used to understand how the structure of a molecule influences its chemical properties and reactivity, without considering biological data. uni-bonn.deoncodesign-services.comdrugdesign.org For this compound, a computational SAR study could investigate how modifications to its structure affect properties such as its reactivity in a particular reaction or its physical properties like boiling point or solubility.

For example, a series of analogues could be designed by systematically changing the substituents on the cyclopentane ring or by replacing the bromine atom with other halogens. For each analogue, computational methods could be used to calculate a set of molecular descriptors, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, atomic charges), and topological indices.

These descriptors could then be correlated with a calculated property of interest, such as the activation energy for a reaction. This would lead to a quantitative structure-activity relationship (QSAR) model that could be used to predict the properties of new, unsynthesized analogues. nih.gov Such studies can provide valuable insights into the factors that govern the chemical behavior of this class of compounds and can guide the design of molecules with specific desired properties.

Future Research Directions and Emerging Opportunities for 2 Bromoethoxy Methyl Cyclopentane Research

Development of Sustainable and Atom-Economical Synthetic Methodologies

The classical synthesis of ethers, such as the Williamson ether synthesis, often involves the use of strong bases and alkylating agents, which can generate significant waste. masterorganicchemistry.com Future research into the synthesis of [(2-Bromoethoxy)methyl]cyclopentane should prioritize the development of greener and more atom-economical methods.

One promising approach is the use of phase-transfer catalysis. This technique can facilitate the reaction between an aqueous solution of a cyclopentylmethoxide salt and an organic phase containing a bromo-functionalized reagent, potentially reducing the need for harsh, anhydrous conditions and large volumes of organic solvents.

Exploration of New Reactivity Modes and Unconventional Transformations

The bromoethyl group in this compound is a versatile functional group that can participate in a wide range of reactions. cymitquimica.com While standard nucleophilic substitution reactions are expected, future research could uncover novel and unconventional transformations. libretexts.orgmsu.edu

For example, the development of transition-metal-catalyzed cross-coupling reactions involving the C-Br bond could open up new avenues for functionalizing the ethoxy side chain. This could enable the introduction of a wide variety of substituents, leading to a diverse library of cyclopentane (B165970) derivatives.

Additionally, radical-mediated reactions offer another area for exploration. The generation of a radical at the carbon bearing the bromine atom could lead to interesting cyclization or addition reactions, providing access to more complex molecular architectures.

Expansion of Applications in Chemical Biology and Drug Discovery (excluding clinical and safety aspects)

The cyclopentane scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.netontosight.aiontosight.ai The incorporation of a reactive bromoethyl ether handle onto this scaffold makes this compound a valuable building block for the synthesis of potential drug candidates and chemical probes.

Future research in this area could focus on using this compound to synthesize libraries of molecules for high-throughput screening against various biological targets. The bromoethyl group can be readily converted to other functional groups, allowing for the rapid diversification of the cyclopentane core. For instance, it can be transformed into amines, azides, or thiols, which are all important functionalities in drug design. This could lead to the discovery of new compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neurodegenerative disorders. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. rsc.orgacs.org The synthesis and subsequent functionalization of this compound are well-suited for adaptation to flow chemistry platforms.

A continuous flow process for the synthesis of this compound could involve pumping cyclopentylmethanol and a bromo-functionalized reagent through a heated reactor containing a solid-supported catalyst. This would allow for precise control over reaction parameters and could lead to higher yields and purities.

Furthermore, the integration of automated synthesis platforms could enable the rapid and efficient generation of libraries of this compound derivatives. beilstein-journals.orgacs.orgacs.org By combining flow chemistry with automated purification and analysis, it would be possible to explore a vast chemical space and accelerate the discovery of new molecules with interesting properties.

Investigation into Bio-inspired Transformations and Biomimetic Synthesis

Nature often employs enzymatic catalysis to perform complex chemical transformations with high selectivity and efficiency. acs.orgexlibrisgroup.comelsevierpure.com Future research could explore the use of bio-inspired catalysts or even whole-cell systems to synthesize and functionalize this compound. nih.gov

For example, the development of an enzyme that can selectively hydroxylate the cyclopentane ring would provide a powerful tool for creating new derivatives with enhanced biological activity. Additionally, biomimetic approaches that mimic the way nature constructs complex molecules could lead to novel and efficient synthetic routes to this compound and its analogs. oregonstate.edu

The exploration of these bio-inspired transformations could not only provide access to new chemical entities but also offer more sustainable and environmentally friendly alternatives to traditional synthetic methods.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing [(2-Bromoethoxy)methyl]cyclopentane, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where cyclopentanol is alkylated using 2-bromoethyl ether derivatives. Key steps include:

  • Activation : Use a strong base (e.g., NaH) to deprotonate cyclopentanol, generating a nucleophilic alkoxide.
  • Alkylation : React with 1,2-dibromoethane under controlled temperature (0–5°C) to minimize elimination (e.g., forming cyclopentene byproducts).
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Optimization : Higher yields are achieved in polar aprotic solvents (e.g., DMF) with slow addition of the alkylating agent to suppress side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • LCMS : Confirm molecular ion peaks (e.g., m/z 771 [M+H]+ as seen in analogous brominated cyclopentane derivatives) .

  • HPLC : Use reverse-phase C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile) for purity assessment. Retention times (~1.38 minutes under SMD-TFA05 conditions) should align with standards .

  • NMR : Key signals include cyclopentane protons (δ 1.5–2.0 ppm, multiplet), bromoethoxy –OCH2CH2Br (δ 3.4–3.8 ppm), and methylene (–CH2–, δ 4.2–4.5 ppm).

    Analytical Parameter Typical Value Reference
    LCMS m/z (M+H)+~771
    HPLC Retention Time1.38 min

Advanced Research Questions

Q. How do steric and electronic factors influence the regioselectivity of this compound in SN2 vs. elimination reactions?

  • Methodological Answer :

  • Steric Effects : Bulky cyclopentane groups favor elimination (E2) due to hindered backside attack in SN2. Use less hindered substrates (e.g., primary bromides) to enhance substitution.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states for SN2, while polar protic solvents (e.g., ethanol) favor elimination.
  • Base Strength : Weak bases (e.g., K2CO3) promote substitution; strong bases (e.g., t-BuOK) drive elimination. Mechanistic studies on 2-bromo-2-methylpentane show similar trends .

Q. What computational approaches predict the thermal stability and decomposition pathways of this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-311++G(d,p) to model bond dissociation energies (BDEs). The C–Br bond (~65–70 kcal/mol) is weaker than C–O, making bromine loss the primary decomposition pathway.
  • ReaxFF MD Simulations : Simulate pyrolysis at high temperatures (500–800 K) to identify intermediates (e.g., cyclopentene derivatives via β-hydride elimination). Studies on cyclopentane combustion provide analogous frameworks .
  • Kinetic Modeling : Fit experimental thermogravimetric (TGA) data to Arrhenius equations to derive activation energies.

Q. How can this compound be leveraged in synthesizing bioactive spirocyclic compounds?

  • Methodological Answer :

  • Spiroannulation : React with nitrogen nucleophiles (e.g., amines) to form spiroazetidines or pyrrolidines. For example, coupling with a trifluoromethylphenyl carboxamide (as in Reference Example 108, EP 4374877A2) yields kinase inhibitors .
  • Cross-Coupling : Utilize Suzuki-Miyaura reactions with aryl boronic acids to append aromatic moieties. Optimize Pd catalysts (e.g., Pd(PPh3)4) and bases (Cs2CO3) for bromoethane compatibility .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported LCMS and NMR data for this compound derivatives?

  • Methodological Answer :

  • Source Validation : Cross-check data against peer-reviewed patents (e.g., EP 4374877A2 ) or NIST databases. Avoid non-curated sources (e.g., BenchChem).
  • Isotope Patterns : Confirm bromine’s 1:1 isotopic signature in LCMS (m/z 771 and 773 with 1:1 intensity). Deviations suggest impurities or incorrect assignments.
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., distinguishing cyclopentane CH2 from bromoethoxy groups) .

Application-Oriented Questions

Q. What strategies mitigate hydrate formation in pipelines when using this compound as a surfactant additive?

  • Methodological Answer :

  • Surfactant Screening : Test anionic surfactants (e.g., SDS) at 0.1–1.0 wt% to disrupt hydrate crystal growth. Cyclopentane-based models show 40–60% inhibition efficiency at subcooling ≤5°C .
  • Thermodynamic Inhibition : Blend with methanol or ethylene glycol (10–20 vol%) to shift hydrate equilibrium conditions.

Q. How does this compound compare to chlorinated analogs in medicinal chemistry applications?

  • Methodological Answer :

  • Reactivity : Bromine’s higher leaving-group ability enhances alkylation efficiency in SN2 reactions (e.g., 2× faster than chloro analogs).
  • Toxicity : Assess via Ames tests; bromo derivatives may show lower genotoxicity than chlorinated counterparts due to reduced electrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2-Bromoethoxy)methyl]cyclopentane
Reactant of Route 2
Reactant of Route 2
[(2-Bromoethoxy)methyl]cyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.